5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 8th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline typically involves the bromination and nitration of 1,2,3,4-tetrahydroquinoline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 5-Amino-8-nitro-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroquinoline
- 8-Nitro-1,2,3,4-tetrahydroquinoline
- 5-Bromo-8-hydroxy-1,2,3,4-tetrahydroquinoline
Uniqueness
5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and nitro groups on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h3-4,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARXTALIZCJRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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